![molecular formula C14H13NO4 B15162114 [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid CAS No. 142714-39-4](/img/structure/B15162114.png)
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid: is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid typically involves the reaction of indole derivatives with acylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches has also been explored for the production of indole derivatives, leveraging microbial cell factories to convert precursors into the desired compounds .
化学反応の分析
Types of Reactions: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: In chemistry, [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is used as a precursor for the synthesis of more complex indole derivatives. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Indole derivatives are known to interact with various biological targets, making them valuable in the study of cellular processes .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in the chemical industry .
作用機序
The mechanism of action of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by influencing signaling pathways, gene expression, and cellular metabolism .
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Uniqueness: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
特性
CAS番号 |
142714-39-4 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
2-[1-(3-oxobutanoyl)indol-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(16)6-13(17)15-8-10(7-14(18)19)11-4-2-3-5-12(11)15/h2-5,8H,6-7H2,1H3,(H,18,19) |
InChIキー |
GLOPKFLFUCSMSU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


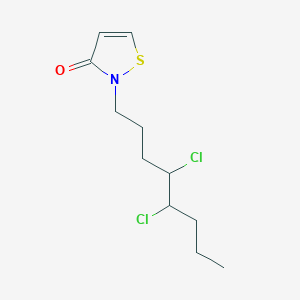
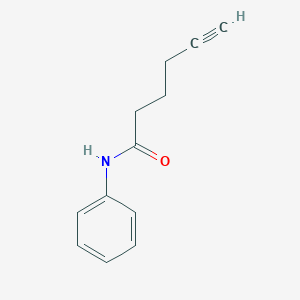
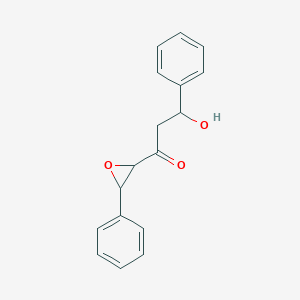
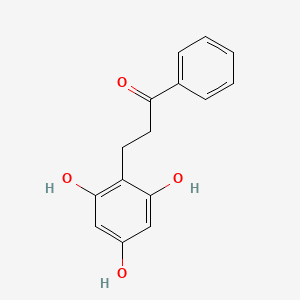
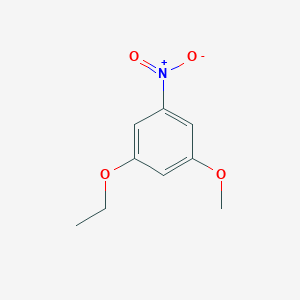
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
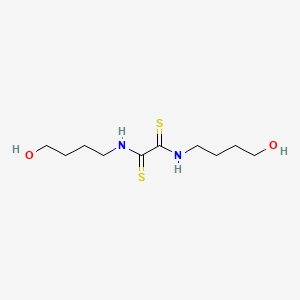
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)

![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
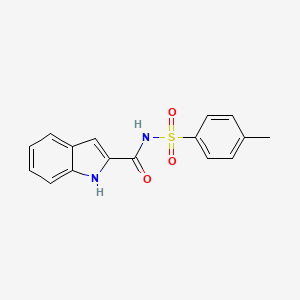
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
